1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of an amino group, an ethyl group, and a bromopropanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-2-ethylphenyl)propan-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(3-Amino-2-ethylphenyl)-1-azidopropan-2-one or 1-(3-Amino-2-ethylphenyl)-1-thiocyanatopropan-2-one.
Oxidation: Formation of 1-(3-Nitro-2-ethylphenyl)-1-bromopropan-2-one.
Reduction: Formation of 1-(3-Amino-2-ethylphenyl)-1-propanol.
Scientific Research Applications
1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-Amino-2-methylphenyl)-1-bromopropan-2-one
- 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-ethylphenyl)-1-iodopropan-2-one
Comparison: 1-(3-Amino-2-ethylphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The ethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The amino group enhances its potential for forming hydrogen bonds and electrostatic interactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(3-amino-2-ethylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-9(11(12)7(2)14)5-4-6-10(8)13/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
OLGABLCOYHJTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1N)C(C(=O)C)Br |
Origin of Product |
United States |
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